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Cat. No.: B15571538 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), is a G-protein coupled receptor

(GPCR) that has emerged as a promising therapeutic target for metabolic and inflammatory

diseases.[1] Activated by long-chain fatty acids, GPR120 is involved in regulating glucose

metabolism, insulin sensitivity, and anti-inflammatory responses.[1][2] Its activation triggers

multiple intracellular signaling cascades, making it a key interest in drug discovery for

conditions like type 2 diabetes and obesity.[1][3] This document provides detailed protocols for

analyzing the dose-response relationship of a novel GPR120 agonist, "Agonist 5," using a cell-

based calcium mobilization assay.

GPR120 Signaling Pathways
GPR120 activation initiates two primary signaling pathways:

Gαq/11 Pathway: Upon agonist binding, GPR120 couples with the Gαq/11 protein. This

activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-

bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to

its receptors on the endoplasmic reticulum, leading to the release of stored intracellular

calcium ([Ca2+]i). This increase in cytosolic calcium, along with DAG, activates downstream

effectors like protein kinase C (PKC) and the MAP kinase/ERK cascade.[3][4][5][6]
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β-Arrestin-2 Mediated Anti-inflammatory Pathway: GPR120 activation also promotes the

recruitment of β-arrestin-2.[3][4] The GPR120/β-arrestin-2 complex can internalize and

interact with TAB1, which inhibits the activation of TAK1.[4][5][7] This blockade of the TAK1

signaling cascade ultimately suppresses the pro-inflammatory NF-κB and JNK pathways.[4]
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Caption: GPR120 signaling pathways upon agonist binding.

Experimental Protocol: Calcium Mobilization Assay
This protocol details the measurement of intracellular calcium flux in response to Agonist 5 in a

cell line stably expressing human GPR120.

Materials:

HEK293 cells stably expressing human GPR120 (HEK293-hGPR120)

DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic

(e.g., G418)

Agonist 5 stock solution (e.g., 10 mM in DMSO)
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Positive control agonist (e.g., TUG-891)

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

Pluronic F-127

96-well black, clear-bottom microplates

Fluorescence plate reader with automated injection capabilities

Procedure:

Cell Culture and Plating:

Culture HEK293-hGPR120 cells in a T75 flask at 37°C in a humidified atmosphere with

5% CO2.

Once cells reach 80-90% confluency, aspirate the media, wash with PBS, and detach

using trypsin.

Resuspend the cells in fresh media and count them.

Seed the cells into a 96-well black, clear-bottom plate at a density of 50,000 cells/well in

100 µL of media.

Incubate the plate for 24 hours.

Dye Loading:

Prepare the dye loading solution by adding Fluo-4 AM and Pluronic F-127 to the Assay

Buffer.

Aspirate the culture medium from the cell plate and add 100 µL of the dye loading solution

to each well.

Incubate the plate at 37°C for 60 minutes in the dark.
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Compound Preparation:

Prepare a serial dilution of Agonist 5 in Assay Buffer. For a 10-point dose-response curve,

you might prepare concentrations ranging from 100 µM to 1 nM.

Also, prepare dilutions of the positive control agonist.

Include a vehicle control (e.g., Assay Buffer with 0.1% DMSO).

Fluorescence Measurement:

Set up the fluorescence plate reader to measure fluorescence intensity (e.g., excitation at

485 nm, emission at 525 nm).

Program the instrument to take a baseline reading for 15-20 seconds.

The instrument's injector should then add 20 µL of the prepared compound dilutions to the

respective wells.

Continue to record the fluorescence intensity for at least 60-90 seconds post-injection to

capture the peak response.
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1. Cell Seeding
(HEK293-hGPR120 cells in 96-well plate)

2. Incubation
(24 hours)

3. Dye Loading
(Fluo-4 AM)

4. Incubation
(60 min, 37°C)

6. Fluorescence Reading
(Baseline measurement)

5. Compound Preparation
(Serial dilution of Agonist 5)

7. Compound Injection
(Automated injector)

8. Post-Injection Reading
(Capture peak response)

9. Data Analysis
(Calculate EC50)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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